Lipophilicity Optimization: Intermediate XLogP3 of 0.6 Balances Permeability and Solubility vs. Mono-Methyl and Regioisomeric Analogs
The target compound's computed XLogP3 of 0.6 occupies a strategically intermediate position within its closest analog series. The mono-methyl analog 5-methyl-N-[1-(oxan-4-yl)-1H-pyrazol-4-yl]-1,2-oxazole-4-carboxamide (CAS 1705846-99-6) has XLogP3 = 0.2, while the oxan-2-ylmethyl regioisomer (CAS 2034373-77-6) has XLogP3 = 1.0 [1][2]. An XLogP3 of 0.6 falls within the optimal range associated with favorable oral absorption (typically XLogP3 0–3) while avoiding the excessively low value (0.2) that may limit passive membrane permeability and the higher value (1.0) that trends toward increased non-specific protein binding and promiscuity risk [3]. This intermediate lipophilicity, achieved through the balanced combination of the polar oxan-4-yl ether and the two lipophilic methyl groups, represents a deliberate design feature that cannot be replicated by either the mono-methyl or the regioisomeric variant.
| Evidence Dimension | Computed lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 0.6 |
| Comparator Or Baseline | Mono-methyl analog (CAS 1705846-99-6): XLogP3 = 0.2; Oxan-2-ylmethyl regioisomer (CAS 2034373-77-6): XLogP3 = 1.0 |
| Quantified Difference | ΔXLogP3 = +0.4 vs. mono-methyl analog; ΔXLogP3 = –0.4 vs. oxan-2-ylmethyl regioisomer |
| Conditions | Computed values from chemical database (XLogP3 algorithm); all compounds share the same core scaffold with variation at oxazole methylation or oxane attachment |
Why This Matters
An intermediate XLogP3 of 0.6 offers a superior starting point for lead optimization by balancing aqueous solubility with membrane permeability, reducing the need for additional solubilizing or lipophilicity-modulating structural modifications that add molecular weight and synthetic complexity.
- [1] Kuujia.com. CAS No. 1705846-99-6: 5-Methyl-N-[1-(oxan-4-yl)pyrazol-4-yl]-1,2-oxazole-4-carboxamide – Computed Properties (XLogP3 = 0.2). Accessed April 2026. View Source
- [2] Kuujia.com. CAS No. 2034373-77-6 – Computed Properties (XLogP3 = 1.0). Accessed April 2026. View Source
- [3] Waring MJ. Lipophilicity in drug discovery. Expert Opin Drug Discov. 2010;5(3):235-248. (General reference for optimal logP ranges and implications for ADME.) View Source
